molecular formula C12H7BrO B031776 2-Bromodibenzofuran CAS No. 86-76-0

2-Bromodibenzofuran

Cat. No. B031776
CAS RN: 86-76-0
M. Wt: 247.09 g/mol
InChI Key: CRJISNQTZDMKQD-UHFFFAOYSA-N
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Patent
US08735610B2

Procedure details

2-Bromodibenzofuran (2.5 g, 10.1 mmol), orthoperiodic acid (0.49 g, 2.15 mmol), iodine (1.02 g, 4.02 mmol), sulfuric acid, H2O (2 ml) and acetic acid (10 ml) are put into a reaction vessel and the mixture is stirred at 70° C. for 3 hours. After cooling to room temperature the reaction mixture is poured into water and filtered. The white solid is washed by methanol and the desired product is obtained (1.92 g, 51%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:5]2[O:6][C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=3[C:4]=2[CH:3]=1.[I:15](O)(O)(O)(O)(O)=O.II.S(=O)(=O)(O)O>O.C(O)(=O)C>[Br:1][C:2]1[CH:14]=[CH:13][C:5]2[O:6][C:7]3[CH:12]=[CH:11][C:10]([I:15])=[CH:9][C:8]=3[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC2=C(OC3=C2C=CC=C3)C=C1
Name
Quantity
0.49 g
Type
reactant
Smiles
I(=O)(O)(O)(O)(O)O
Name
Quantity
1.02 g
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 70° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The white solid is washed by methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC2=C(OC3=C2C=C(C=C3)I)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.